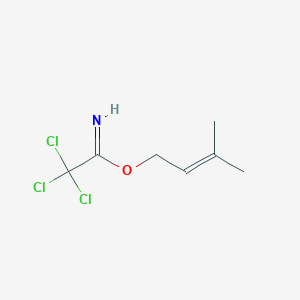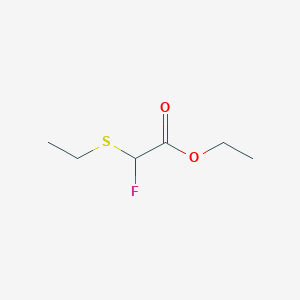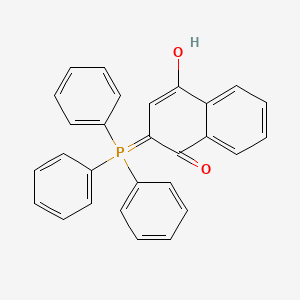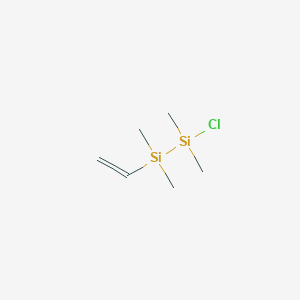![molecular formula C9H20O2Si B14330758 Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane CAS No. 105482-24-4](/img/structure/B14330758.png)
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane involves the formation of stable silyl ether linkages, which protect functional groups from unwanted reactions. The compound interacts with molecular targets through its silicon atom, which can form strong bonds with oxygen, nitrogen, and carbon atoms. This interaction is crucial in various synthetic and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity.
2-(Trimethylsilyl)ethanol: Similar structure but with different functional groups.
Uniqueness
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is unique due to its combination of a trimethylsilyl group with a dioxolane ring, providing both stability and reactivity. This makes it particularly useful in protecting group chemistry and in applications requiring robust and versatile silylating agents .
Eigenschaften
CAS-Nummer |
105482-24-4 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
trimethyl-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane |
InChI |
InChI=1S/C9H20O2Si/c1-9(10-6-7-11-9)5-8-12(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
MIOIGEGPBSMDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)




![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/no-structure.png)


![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)

